molecular formula C11H14BrClN2 B1445146 1-(5-Bromo-2-chlorobenzyl)piperazine CAS No. 1250819-32-9

1-(5-Bromo-2-chlorobenzyl)piperazine

Cat. No. B1445146
CAS RN: 1250819-32-9
M. Wt: 289.6 g/mol
InChI Key: JLYRZJJOBDMUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-chlorobenzyl)piperazine is an organic chemical compound belonging to the class of piperazines. It has a molecular formula of C11H14BrClN2 .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-2-chlorobenzyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The average mass is 289.599 Da and the monoisotopic mass is 288.002869 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Bromo-2-chlorobenzyl)piperazine include a molecular weight of 289.6 g/mol. Unfortunately, specific information about its density, melting point, and boiling point is not available .

Scientific Research Applications

Neurotransmitter Interactions

1-(5-Bromo-2-chlorobenzyl)piperazine, like its structural analogs, has been studied for its interactions with neurotransmitter receptors. Fuller et al. (1978) found that 1-(m-Trifluoromethylphenyl)-piperazine, a similar compound, inhibited the binding of serotonin to rat brain membranes and decreased serotonin turnover (Fuller, Snoddy, Mason, & Molloy, 1978). Similarly, Hamik and Peroutka (1989) demonstrated that 1-(m-chlorophenyl)piperazine (mCPP) has affinity for multiple serotonin receptor subtypes in the human brain (Hamik & Peroutka, 1989).

Cancer Research

Yarim et al. (2012) explored the cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives on various cancer cell lines, showing significant growth inhibitory activity (Yarim, Koksal, Durmaz, & Atalay, 2012).

Antimicrobial Activity

Shroff et al. (2022) investigated 1,4-disubstituted piperazines and found them effective against resistant strains of Staphylococcus aureus, highlighting their potential as antibacterial agents (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).

Diabetes Management

Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic agents, significantly increasing insulin secretion in a rat model of diabetes (Le Bihan, Rondu, Pelé-Tounian, Wang, Lidy, Touboul, Lamouri, Dive, Huet, Pfeiffer, Renard, Guardiola‐Lemaître, Manechez, Pénicaud, & Ktorza, 1999).

Novel Therapeutic Tools

Brito et al. (2018) discussed piperazine derivatives for their central pharmacological activity, including use in antipsychotic, antidepressant, and anxiolytic applications, exemplifying the therapeutic versatility of piperazine compounds (Brito, Moreira, Menegatti, & Costa, 2018).

HIV-1 Reverse Transcriptase Inhibition

Romero et al. (1994) synthesized a variety of piperazine derivatives, identifying them as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, showcasing the application in antiviral therapy (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, Tan, 1994).

Mechanism of Action

While the specific mechanism of action for 1-(5-Bromo-2-chlorobenzyl)piperazine is not available, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

While specific safety data for 1-(5-Bromo-2-chlorobenzyl)piperazine is not available, piperazine compounds can cause skin and eye irritation, and may be harmful if swallowed . They should be handled with appropriate protective equipment and used only in well-ventilated areas .

properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYRZJJOBDMUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-chlorobenzyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-chlorobenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-chlorobenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-2-chlorobenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-2-chlorobenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-2-chlorobenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-2-chlorobenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.